N',N'-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine;oxalic acid is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations. For instance, the synthesis might involve the alkylation of N,N-diethyl-ethane-1,2-diamine with 4-(4-methoxyphenoxy)but-2-yne under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine include:
- N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
- N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
- N,N-diethyl-2-(3-methoxyphenoxy)ethanamine.
Uniqueness
What sets N’,N’-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine apart from similar compounds is its unique but-2-ynyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
N',N'-diethyl-N-[4-(4-methoxyphenoxy)but-2-ynyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-4-19(5-2)14-13-18-12-6-7-15-21-17-10-8-16(20-3)9-11-17;3-1(4)2(5)6/h8-11,18H,4-5,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKUGDANHZPZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC#CCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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